molecular formula C11H17ClN2O2S B8038658 4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride

4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride

Cat. No.: B8038658
M. Wt: 276.78 g/mol
InChI Key: YACNMBVLPOXDNL-UHFFFAOYSA-N
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Description

4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a thiane ring, a pyridine moiety, and an amino group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiane ring.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiane ring or the pyridine moiety.

    Substitution: The amino group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiane derivatives and modified pyridine rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The amino group and the pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The thiane ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride
  • 4-Amino-4-(pyridin-2-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride
  • 4-Amino-4-(pyridin-4-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride

Uniqueness

4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The position of the pyridine moiety can significantly influence the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

1,1-dioxo-4-(pyridin-3-ylmethyl)thian-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c12-11(3-6-16(14,15)7-4-11)8-10-2-1-5-13-9-10;/h1-2,5,9H,3-4,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACNMBVLPOXDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CN=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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